molecular formula C19H18N2O2 B13747004 Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)-N-methyl- CAS No. 33161-67-0

Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)-N-methyl-

Cat. No.: B13747004
CAS No.: 33161-67-0
M. Wt: 306.4 g/mol
InChI Key: PFBOXUSIVQIJBC-UHFFFAOYSA-N
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Description

Its molecular formula is C19H16N2O3 (MW: 320.37) . The compound’s core structure includes an acetamide backbone modified with a methyl group and a (4,5-diphenyl-2-oxazolyl)methyl substituent, conferring distinct physicochemical properties. Toxicity studies in mice report an oral LD50 of 1600 mg/kg and an intraperitoneal LD50 of 400 mg/kg, classifying it as moderately toxic . Upon thermal decomposition, it emits toxic nitrogen oxides (NOx), necessitating careful handling .

Properties

CAS No.

33161-67-0

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]-N-methylacetamide

InChI

InChI=1S/C19H18N2O2/c1-14(22)21(2)13-17-20-18(15-9-5-3-6-10-15)19(23-17)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3

InChI Key

PFBOXUSIVQIJBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)-N-methyl- typically involves the reaction of 4,5-diphenyl-2-oxazole with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)-N-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines .

Scientific Research Applications

Medicinal Chemistry

Acetamide derivatives, particularly those containing oxazole rings, have been studied for their pharmacological properties. The compound has shown potential in the following areas:

  • Anticancer Activity : Research indicates that compounds with oxazole moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of acetamide with oxazole structures can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : Some studies suggest that acetamide derivatives possess antimicrobial activity. The presence of the oxazole ring enhances interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth .

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated several oxazole-containing compounds for their anticancer properties. The results indicated that compounds similar to Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)-N-methyl-, showed significant cytotoxicity against breast and colon cancer cell lines, with IC50 values in the low micromolar range .

Materials Science

In materials science, acetamide derivatives are explored for their role as additives or components in polymer synthesis.

  • Polymer Stabilizers : Acetamide derivatives can be utilized as stabilizers in polymer formulations. Their chemical structure allows for enhanced thermal stability and resistance to degradation under UV light exposure.

Data Table: Polymer Applications

Application TypeCompound RoleBenefits
Polymer StabilizerThermal and UV stabilizerImproved durability and longevity
Additive in CoatingsEnhances adhesion propertiesBetter performance in harsh environments

Analytical Chemistry

Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)-N-methyl-, is also valuable in analytical applications.

  • Chromatographic Techniques : This compound can serve as a standard or reference material in chromatographic methods such as HPLC (High Performance Liquid Chromatography) due to its well-defined chemical structure and stability .

Case Study: HPLC Method Development

In a recent study focusing on the quantification of similar compounds in biological samples using HPLC, Acetamide derivatives were used as calibration standards. The results demonstrated high accuracy and reproducibility, indicating its utility in analytical method development .

Mechanism of Action

The mechanism by which Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)-N-methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

MAO and Cholinesterase Inhibitors

  • N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide: Exhibits potent MAO-A inhibition (IC50: 0.028 mM) with 50-fold selectivity over MAO-B. Its pyrazoloquinoxaline scaffold contrasts with the target compound’s diphenyloxazole system, suggesting divergent binding interactions .
  • Safinamide and Milacemide : MAO-B inhibitors used in Parkinson’s disease (PD). These lack the oxazole ring but share acetamide functionality, highlighting the importance of substituents in isoform selectivity .
  • Triazole-Benzothiazole Acetamides: Demonstrated dual AChE/BChE inhibition.

Antioxidant and Antimycobacterial Derivatives

  • Coumarin-Acetamide Hybrids (e.g., N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide): Exhibit superior antioxidant activity to ascorbic acid. The coumarin-thiazolidinone framework introduces conjugated π-systems absent in the target compound, likely enhancing radical scavenging .
  • CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) : Targets Mycobacterium tuberculosis enzymes (PyrG/PanK). The 1,3,4-oxadiazole and sulfanyl groups improve solubility and target engagement compared to the hydrophobic diphenyloxazole .

Structural and Functional Divergence

Compound Name Core Structure Key Substituents Biological Activity Toxicity (LD50)
Target Compound Acetamide + diphenyloxazole N-methyl, diphenyloxazolylmethyl Not explicitly reported 1600 mg/kg (oral, mouse)
N-[5-(Acetyloxy)...quinoxalin-7-yl]acetamide Pyrazoloquinoxaline + acetamide 4-Chlorophenyl, acetyloxy MAO-A inhibition (IC50: 0.028 mM) Not reported
Safinamide Benzylamine + acetamide Fluorobenzyl, propargyloxy MAO-B inhibition Human-safe (FDA-approved)
CDD-934506 Oxadiazole + sulfanyl-acetamide 4-Methoxyphenyl, 4-nitrophenyl Antimycobacterial Not reported

Key Observations :

  • Lipophilicity : The target compound’s diphenyloxazole likely increases membrane permeability over polar derivatives like CDD-934506 but may limit aqueous solubility .
  • Enzyme Selectivity: Structural variations (e.g., pyrazoloquinoxaline vs. diphenyloxazole) dictate MAO isoform specificity. The absence of electron-withdrawing groups in the target compound may reduce MAO affinity compared to analogues with chlorophenyl or nitro groups .
  • Toxicity Profile : The target compound’s moderate toxicity contrasts with the unreported toxicity of many analogues, underscoring the need for comparative safety studies .

Biological Activity

Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)-N-methyl- (CAS 33161-67-0), is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O2, with a molecular weight of approximately 306.36 g/mol. The structure consists of an acetamide group linked to a 4,5-diphenyl-2-oxazole moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that acetamide derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some acetamide derivatives have shown moderate activity against gram-positive bacteria. For instance, certain compounds with methoxy groups and piperazine moieties demonstrated improved efficacy against various bacterial strains .
  • Urease Inhibition : A study highlighted the urease inhibition properties of acetamide derivatives, with some compounds showing IC50 values as low as 9.95 µM. This suggests potential applications in treating conditions like urease-associated infections .
  • Anticancer Potential : Acetamide derivatives have been investigated for their anticancer properties. Some studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .

1. Antimicrobial Activity

A study evaluated the antimicrobial effects of various acetamide derivatives against both gram-positive and gram-negative bacteria. The results showed that while many acetamide analogues were inactive, specific derivatives exhibited promising activity due to the presence of functional groups such as methoxy and piperazine .

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound 1ModerateInactive
Compound 2HighModerate
Compound 3LowHigh

2. Urease Inhibition

The urease inhibitory activity of acetamide derivatives was assessed, revealing that modifications to the acetamide structure could enhance efficacy. For example, compounds linked to phenyl-alkyl groups showed better activity compared to fluoro-substituted analogues.

CompoundIC50 (µM)Type of Substitution
Compound A9.95Phenyl-Alkyl
Compound B22.61Fluoro-Substituted

3. Anticancer Studies

In vitro studies on the anticancer effects of N-methyl-acetamides revealed significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activities of acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)-N-methyl-, are attributed to:

  • Interaction with Enzymes : The compound may inhibit key enzymes such as urease, impacting metabolic pathways in pathogens.
  • Cell Membrane Disruption : Antimicrobial activity is likely linked to the disruption of bacterial cell membranes by the compound's lipophilic nature.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-substituted acetamides like this compound?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing intermediates with chloroacetyl chloride in triethylamine (TEA) under inert conditions, followed by TLC monitoring and recrystallization (pet-ether or ethanol) to purify the product . Optimization of reaction time, stoichiometry, and solvent polarity is critical for yield improvement.

Q. How is the purity and structural integrity of the compound validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • TLC for real-time reaction monitoring.
  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • IR spectroscopy to verify functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ for acetamide).
  • Mass spectrometry (HRMS) for molecular weight confirmation .

Q. What safety precautions are necessary given its toxicity profile?

  • Methodological Answer : The compound has moderate toxicity (oral LD₅₀ in mice: 1600 mg/kg; intraperitoneal LD₅₀: 400 mg/kg). Use PPE (gloves, lab coat), conduct reactions in a fume hood, and adhere to waste disposal protocols for nitro/nitrogen oxide byproducts .

Advanced Research Questions

Q. How can computational modeling aid in understanding its pharmacological potential?

  • Methodological Answer : Perform molecular docking to predict binding affinity with target proteins (e.g., enzymes or receptors). Tools like AutoDock Vina or Schrödinger Suite can model interactions with active sites. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve contradictions in synthetic yields or bioactivity data?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, catalyst loading).
  • SAR Studies : Systematically modify substituents (e.g., oxazolyl or phenyl groups) to isolate effects on bioactivity .
  • Meta-analysis : Compare data across studies, accounting for differences in assay conditions (e.g., cell lines, solvent carriers) .

Q. How can its stability under physiological conditions be assessed?

  • Methodological Answer : Conduct accelerated stability studies :

  • Incubate the compound in buffers (pH 2–9) at 37°C.
  • Monitor degradation via HPLC or LC-MS to identify hydrolysis/byproducts.
  • Assess photostability under UV/visible light .

Q. What in vivo models are suitable for evaluating its therapeutic efficacy?

  • Methodological Answer : For potential applications (e.g., atherosclerosis or enzyme modulation), use:

  • Rodent models (e.g., ApoE⁻/⁻ mice for atherosclerosis).
  • Dose-response studies to establish pharmacokinetics (e.g., bioavailability, half-life).
  • Histopathological analysis to monitor off-target effects .

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